molecular formula C13H20O2 B3038749 3-Oxo-alpha-ionol CAS No. 896107-70-3

3-Oxo-alpha-ionol

Cat. No. B3038749
M. Wt: 208.3 g/mol
InChI Key: MDCGEAGEQVMWPE-AATRIKPKSA-N
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Description

3-Oxo-alpha-ionol is a member of the class of compounds known as sesquiterpenoids . Sesquiterpenoids are terpenes with three consecutive isoprene units . It is practically insoluble .


Synthesis Analysis

A series of 3-oxygenated derivatives of α-ionone and α-ionol have been characterized as highly specific male lures for the solanaceous fruit fly Bactrocera latifrons . In order to optimize the activity, several analogous compounds derived from the three known attractants, 3-oxo-α-ionone, 3-oxo-α-ionol, and 3-hydroxy-α-ionone were tested .


Molecular Structure Analysis

The molecular formula of 3-Oxo-alpha-ionol is C13H20O2 . The molecular weight is 208.297 . The exact mass is 208.146332 .


Chemical Reactions Analysis

3-Oxo-α-ionone/ionol analogs (P1, P2, P3, and P4) have been reported to exhibit stronger attractant and phagostimulant activities than L1 and L2 .


Physical And Chemical Properties Analysis

The density of 3-Oxo-alpha-ionol is 1.0±0.1 g/cm3 . The boiling point is 315.8±42.0 °C at 760 mmHg . The flash point is 133.8±20.5 °C .

Safety And Hazards

The safety data sheet for trans-3-Oxo-alpha-ionol suggests that it is a hazardous compound . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,10,12,14H,8H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCGEAGEQVMWPE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC(C1/C=C/C(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-alpha-ionol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
AJ Aasen, B Kimland, CR Enzell, Å Pilotti… - Acta Chemica …, 1973 - cir.nii.ac.jp
… Absolute Configuration of (9R)-9-Hydroxy-4,7E-megastigmadien-3-one (3-Oxo-alpha-ionol). | CiNii Research … Absolute Configuration of (9R)-9-Hydroxy-4,7E-megastigmadien-3-one (3-Oxo-alpha-ionol). …
Number of citations: 72 cir.nii.ac.jp
AJ Aasen, B Kimland, CR Enzell, NA Sørensen… - Acta Chemica …, 1971 - cir.nii.ac.jp
… Structure and Synthesis of 3-Oxo-alpha-ionol, a New Tobacco Constituent. | CiNii Research … Structure and Synthesis of 3-Oxo-alpha-ionol, a New Tobacco Constituent. …
Number of citations: 29 cir.nii.ac.jp
S de Ovalle, B Brena, P González-Pombo - Food Chemistry, 2021 - Elsevier
… terricola BGL was very active on the precursors of 3-oxo-alpha-ionol, 3-oxo-7,8-… for 3-oxo-alpha-ionol glucosides and I. orientalis BGL released only small amounts of 3-oxo-alpha-ionol …
Number of citations: 28 www.sciencedirect.com
YH Kim, KS Kim, JY Park, YT Kim - Korean Journal of Food Science …, 1990 - koreascience.kr
Glycosidically bound fraction was separated from apricot by Amberlite XAD-2 adsorption and eluted with methanol. Aglycones were liberated from the bound fraction by enzymatic …
Number of citations: 2 koreascience.kr
R Flamini, A Dalla Vedova, A Panighel… - Rivista di Viticoltura e …, 2006 - agris.fao.org
… of grapes and wines evidenced as characteristic of the variety an important presence of glycoside norisoprenoid compounds, such as 3-hydroxy-beta-damascone, 3-oxo-alpha-ionol, 3-…
Number of citations: 3 agris.fao.org
KC Ryul - Journal of the Korean Society of Tobacco Science, 2005 - koreascience.kr
This study was conducted to determine the aroma and volatile component changes from a different stalk positions of Korean flue-cured tobacco. Eight different stalk positions of flue-…
Number of citations: 2 koreascience.kr
D Froissard, JM Bessière, A Fruchier, B Buatois… - 2013 - agris.fao.org
… Many isoprenoid flavour precursors, ie, 3-oxo-alpha-ionol (spicy odor) and (E,E)-pseudoionone (balsamic odor), as well as odorous benzenic derivatives, ie, phenylethanal (hyacinth, …
Number of citations: 2 agris.fao.org
NY Yang, JA Duan, P Li, SH Qian - Yao xue xue bao= Acta …, 2006 - europepmc.org
Methods Manifold chromatography methods were used to separated the chemical constituents, and the chemical structures were determined by spectral analyses. Results Nine …
Number of citations: 36 europepmc.org
IK Calis, PA Lorenzetto, P Ruedi - Phytochemistry, 2002
Number of citations: 1
DB Mao, S Shen, DR Mou… - Chinese …, 2012 - … Board, No. 2 Beijing 100088 China
Number of citations: 0

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